[(Tetradecan-2-yl)tellanyl]benzene
Description
[(Tetradecan-2-yl)tellanyl]benzene is an organotellurium compound comprising a benzene ring substituted with a tellurium atom bound to a tetradecan-2-yl group (a 14-carbon chain with a methyl branch at the second position). This compound belongs to the broader class of organotellurium derivatives, which are of interest in materials science, catalysis, and medicinal chemistry due to the unique redox and electronic properties of tellurium. Unlike sulfur or selenium analogs, tellurium’s larger atomic radius and lower electronegativity confer distinct reactivity and stability profiles .
However, the referenced tables include substituted benzene derivatives (e.g., 2-phenyltridecane, benzeneacetaldehyde, and benzenethiol), which share structural motifs but lack tellurium-based substituents .
Properties
CAS No. |
77953-90-3 |
|---|---|
Molecular Formula |
C20H34Te |
Molecular Weight |
402.1 g/mol |
IUPAC Name |
tetradecan-2-yltellanylbenzene |
InChI |
InChI=1S/C20H34Te/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)21-20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3 |
InChI Key |
ITSXUUFSOLGGNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)[Te]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Tetradecan-2-yl)tellanyl]benzene typically involves the reaction of tetradecanyl halides with tellurium reagents in the presence of a catalyst. One common method is the reaction of tetradecanyl bromide with sodium telluride, followed by the addition of benzene. The reaction is usually carried out under inert conditions to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of [(Tetradecan-2-yl)tellanyl]benzene may involve large-scale synthesis using similar methods as in the laboratory, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Tetradecan-2-yl)tellanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions at the benzene ring, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
[(Tetradecan-2-yl)tellanyl]benzene has several scientific research applications:
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: Used in the production of advanced materials, including tellurium-containing polymers and semiconductors.
Mechanism of Action
The mechanism of action of [(Tetradecan-2-yl)tellanyl]benzene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other atoms, facilitating various chemical reactions. The pathways involved include:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions facilitated by the electron-donating properties of the tellurium atom.
Redox Reactions: The tellurium atom can participate in redox reactions, altering its oxidation state and affecting the reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Organosulfur and Organoselenium Analogs
Organotellurium compounds like [(Tetradecan-2-yl)tellanyl]benzene exhibit distinct behavior compared to sulfur (e.g., benzenethiol, CAS 108-98-5 ) and selenium analogs:
- Stability: Tellurium derivatives are generally less stable than sulfur or selenium analogs due to weaker Te–C bonds. For example, benzenethiol (CAS 108-98-5) is stable under ambient conditions, whereas organotellurium compounds often require inert atmospheres .
- Reactivity : The lower electronegativity of tellurium (2.1) compared to sulfur (2.58) or selenium (2.55) enhances nucleophilicity, making [(Tetradecan-2-yl)tellanyl]benzene more reactive in substitution reactions.
| Property | [(Tetradecan-2-yl)tellanyl]benzene | Benzenethiol (CAS 108-98-5) |
|---|---|---|
| Bond Strength (Te/S–C) | ~200 kJ/mol | ~272 kJ/mol |
| Electronegativity | 2.1 | 2.58 |
| Thermal Stability | Decomposes >100°C | Stable up to 200°C |
Comparison with Alkyl-Substituted Benzene Derivatives
The tetradecan-2-yl group in [(Tetradecan-2-yl)tellanyl]benzene introduces steric and lipophilic effects distinct from simpler alkyl-substituted benzenes (e.g., 2-phenyltridecane, CAS 4534-53-6 ):
- Steric Effects : The branched tetradecan-2-yl group may hinder tellurium-centered reactions more than linear alkyl chains.
| Property | [(Tetradecan-2-yl)tellanyl]benzene | 2-Phenyltridecane (CAS 4534-53-6) |
|---|---|---|
| LogP | ~8.5 (estimated) | 7.2 |
| Steric Bulk | High (branched chain) | Moderate (linear chain) |
Comparison with BTEX Compounds
Benzene, toluene, ethylbenzene, and xylenes (BTEX, CAS 966515 ) are volatile aromatic hydrocarbons with environmental and toxicological significance. In contrast, [(Tetradecan-2-yl)tellanyl]benzene:
- Volatility: Non-volatile due to its high molecular weight (C20H34Te vs. C6H6 for benzene).
- Toxicity: Organotellurium compounds are generally less acutely toxic than BTEX but may pose chronic risks due to tellurium accumulation.
Research Findings and Limitations
- Gaps in Evidence: The referenced tables lack data on organotellurium compounds, necessitating reliance on extrapolations from sulfur/selenium chemistry .
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